molecular formula C10H20O2 B13815168 Methyl 2-methyloctanoate

Methyl 2-methyloctanoate

Cat. No.: B13815168
M. Wt: 172.26 g/mol
InChI Key: PUTZZJOMRXPKCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyloctanoate can be synthesized through several methods. One common method involves the esterification of 2-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of 1-octene with methyl formate in the presence of a palladium catalyst and methanesulfonic acid. The reaction is carried out in an autoclave at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-methyloctanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions, particularly in the resolution of racemic mixtures.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: It is used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of methyl 2-methyloctanoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it acts as a substrate for lipase enzymes, leading to the formation of enantiomerically pure products. The ester bond in this compound is hydrolyzed by the enzyme, resulting in the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

  • Methyl nonanoate
  • Methyl decanoate
  • Methyl heptanoate

Comparison: Methyl 2-methyloctanoate is unique due to the presence of a methyl group at the second carbon position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other methyl esters such as methyl nonanoate and methyl decanoate, which do not have this branching. The presence of the methyl group affects its reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2-methyloctanoate

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)10(11)12-3/h9H,4-8H2,1-3H3

InChI Key

PUTZZJOMRXPKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)OC

Origin of Product

United States

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